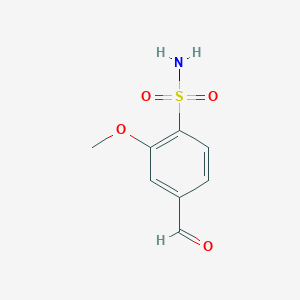

4-Formyl-2-methoxybenzenesulfonamide

Description

Significance of Sulfonamide Scaffolds in Organic and Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, having been a critical component in the development of a wide array of therapeutic agents. researchgate.netyoutube.com Since the discovery of the antibacterial properties of sulfonamides, this scaffold has been incorporated into drugs with diverse pharmacological activities. google.com These include diuretics, anticonvulsants, anti-inflammatory agents, and antiviral drugs. researchgate.netgoogle.com The ability of the sulfonamide group to act as a bioisostere for other functional groups and to participate in hydrogen bonding interactions makes it a valuable component in drug design. researchgate.net Furthermore, sulfonamides are versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures. youtube.com

Overview of Formyl-Substituted Benzene (B151609) Derivatives and their Research Relevance

Formyl-substituted benzene derivatives, also known as benzaldehydes, are a class of organic compounds characterized by a benzene ring attached to a formyl (-CHO) group. This functional group is highly reactive and serves as a versatile precursor in a multitude of organic transformations. The formylation of aromatic compounds is a fundamental reaction in organic synthesis, with methods like the Vilsmeier-Haack and Rieche reactions being commonly employed. organic-chemistry.orgchemistrysteps.comwikipedia.org These derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. epo.org The reactivity of the aldehyde group allows for the construction of more complex molecules through reactions such as condensations, oxidations, and reductions.

Contextualization of 4-Formyl-2-methoxybenzenesulfonamide within the Chemical Landscape

This compound uniquely combines the key features of both sulfonamides and formyl-substituted benzene derivatives. Its structure, featuring a sulfonamide group and a formyl group on a methoxy-activated benzene ring, makes it a subject of interest in synthetic and analytical chemistry. Its primary significance lies in its role as "Tamsulosin EP Impurity E," an impurity formed during the synthesis of Tamsulosin. veeprho.comchemicalbook.com The presence of this impurity necessitates the development of robust analytical methods for its detection and quantification in the final pharmaceutical product. asiapharmaceutics.info

The intentional synthesis of this compound is crucial for its use as a reference standard. While specific documented syntheses are often proprietary, its formation can be understood through established organic reactions. The starting material for Tamsulosin synthesis can be a substituted methoxybenzene derivative. epo.orggoogle.com The introduction of the formyl group onto the aromatic ring can be achieved through formylation reactions such as the Vilsmeier-Haack or Rieche reaction, which are effective for electron-rich aromatic compounds like anisole (B1667542) derivatives. researchgate.netyoutube.comchemistrysteps.com Subsequent or prior introduction of the sulfonamide group completes the synthesis of the target molecule. The study of this compound is therefore not only important for ensuring the purity of Tamsulosin but also contributes to the broader understanding of the chemistry of multifunctional aromatic compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO4S |

|---|---|

Molecular Weight |

215.23 g/mol |

IUPAC Name |

4-formyl-2-methoxybenzenesulfonamide |

InChI |

InChI=1S/C8H9NO4S/c1-13-7-4-6(5-10)2-3-8(7)14(9,11)12/h2-5H,1H3,(H2,9,11,12) |

InChI Key |

JIJDCMFCAJBSGY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)S(=O)(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Formyl Methoxybenzenesulfonamide Compounds

Reactivity of the Formyl Group (Aldehyde Functionality)

The formyl group is a versatile functional handle, participating in a variety of reactions characteristic of aromatic aldehydes. These include condensations, oxidations, reductions, and nucleophilic additions, enabling the synthesis of diverse molecular architectures.

Condensation Reactions with Amines and Imines

The reaction of the formyl group with primary amines is a fundamental transformation that yields imines, commonly known as Schiff bases. This condensation reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The process is often catalyzed by an acid. acs.org These resulting N-sulfonyl imines are valuable synthetic intermediates themselves. ionike.com

A variety of catalytic systems have been developed to facilitate the formation of N-sulfonyl imines from aldehydes and sulfonamides. One effective method involves the use of a silica-supported phosphorus pentoxide (P₂O₅/SiO₂) catalyst under solvent-free conditions at elevated temperatures, which produces the desired imines in high to excellent yields. libretexts.org Another approach utilizes a combination of PhI(OAc)₂ and iodine (I₂) under visible-light irradiation or heat to generate N-sulfonyl imines from aldehydes and sulfonamides under mild conditions. ionike.com The presence of electron-withdrawing substituents on the aromatic ring of the aldehyde can increase reaction times and decrease yields. libretexts.org

Oxidation Pathways to Carboxylic Acid Derivatives

The formyl group of 4-Formyl-2-methoxybenzenesulfonamide can be readily oxidized to the corresponding carboxylic acid, 4-carboxy-2-methoxybenzenesulfonamide. This transformation is a common and crucial step in organic synthesis, and numerous protocols have been established.

A range of oxidizing agents can achieve this conversion effectively. Mild and efficient protocols utilize Oxone (potassium peroxymonosulfate) as the sole oxidant. beilstein-journals.org Hydrogen peroxide (H₂O₂) is another environmentally benign oxidant, often used in conjunction with a catalyst such as sulfonic acid resin (e.g., Amberlyst-15) or VO(acac)₂. beilstein-journals.orgacs.org The reactivity in these systems can be influenced by electronic effects; aldehydes with electron-withdrawing groups at the meta- or para-position often exhibit high reactivity and can be converted almost quantitatively to the corresponding carboxylic acids. acs.org Other effective systems include sodium perborate (B1237305) in acetic acid and pyridinium (B92312) chlorochromate (PCC) catalyzed oxidation using periodic acid (H₅IO₆). beilstein-journals.org

| Oxidant/Catalyst System | Key Features | Reference |

|---|---|---|

| Oxone | Mild and simple protocol, acts as sole oxidant. | beilstein-journals.orgbeilstein-journals.org |

| H₂O₂ / Sulfonic Acid Resin | Environmentally friendly (water is the sole by-product), catalyst is recyclable. | acs.org |

| H₂O₂ / VO(acac)₂ | Efficient and selective, offers easy workup and short reaction times. | beilstein-journals.org |

| PCC (cat.) / H₅IO₆ | Facile and quantitative preparation using catalytic pyridinium chlorochromate. | beilstein-journals.org |

| Sodium Perborate / Acetic Acid | Effective reagent for oxidizing aromatic aldehydes. | beilstein-journals.org |

Reduction Pathways to Hydroxymethyl Derivatives

The aldehyde functionality can be selectively reduced to a primary alcohol, yielding 4-(hydroxymethyl)-2-methoxybenzenesulfonamide. This transformation converts the electrophilic carbonyl carbon into a nucleophilic hydroxyl group, opening new avenues for further functionalization.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its mildness, low cost, and high chemoselectivity for reducing aldehydes and ketones over other functional groups like esters and amides. masterorganicchemistry.comcdnsciencepub.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) and proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.comlibretexts.org To enhance efficiency and promote green chemistry principles, this reduction can be performed under solvent-free conditions or with ultrasonic irradiation, often leading to high yields and simple work-up procedures. ugm.ac.id

Catalytic hydrogenation is another powerful method for reducing aromatic aldehydes. beilstein-journals.org Catalysts such as palladium-on-carbon (Pd/C) or encapsulated palladium nanoparticles (Pd(0)EnCat™ 30NP) can be used with hydrogen gas (H₂) at atmospheric pressure to achieve high conversions to the corresponding benzylic alcohol under mild, room temperature conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov Iron-based catalysts have also emerged as effective, earth-abundant alternatives to precious metals for the selective hydrogenation of aldehydes. nih.gov

| Reducing Agent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., EtOH, MeOH), room temperature | Primary Alcohol | masterorganicchemistry.comlibretexts.org |

| Catalytic Hydrogenation (e.g., Pd/C, Pd(0)EnCat™ 30NP) | H₂ (gas), EtOH, room temperature | Primary Alcohol | beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Iron(II) Pincer Complex | H₂ (gas), tBuOK, elevated temperature | Primary Alcohol | nih.gov |

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the formyl group is susceptible to attack by a wide variety of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Grignard Reaction: The addition of Grignard reagents (RMgX) to the formyl group produces a secondary alcohol upon acidic workup. organic-chemistry.orglibretexts.org The reaction proceeds via the nucleophilic attack of the carbanion-like alkyl or aryl group from the Grignard reagent on the carbonyl carbon. chemguide.co.ukbyjus.com This method is highly effective for creating new C-C bonds and accessing more complex alcohol derivatives. masterorganicchemistry.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting the formyl group into an alkene. libretexts.orgwikipedia.org The aldehyde reacts with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) to form an oxaphosphetane intermediate, which then collapses to yield an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org A major advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, avoiding the mixtures often seen in elimination reactions. lumenlearning.com The stereochemistry of the resulting alkene (E or Z) depends on the nature of the substituent on the ylide. wikipedia.orgorganic-chemistry.org

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key pharmacophore and also offers sites for further chemical modification. The nitrogen atom, after deprotonation, becomes a potent nucleophile, enabling the formation of various derivatives through N-alkylation, N-acylation, and N-arylation reactions.

Reactions for Derivative Formation at the Sulfonamide Nitrogen

While direct N-sulfonation is uncommon, the formation of derivatives through substitution at the sulfonamide nitrogen is a cornerstone of its chemistry.

N-Alkylation: The sulfonamide nitrogen can be alkylated using various electrophiles. Classical methods involve the reaction with alkyl halides, often requiring a strong base and polar aprotic solvents, or phase-transfer techniques. tandfonline.com More modern and atom-economical approaches utilize alcohols as alkylating agents in "borrowing hydrogen" methodologies, catalyzed by transition metals such as iron, manganese, or iridium. acs.orgionike.comrsc.org These reactions proceed with high selectivity, generating water as the only byproduct. acs.org The Mitsunobu reaction, which couples an alcohol and a sulfonamide using reagents like triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD), is another powerful method for N-alkylation, particularly in complex molecule synthesis. rsc.orgnih.govrsc.org

N-Acylation: Acylation of the sulfonamide nitrogen to form N-acylsulfonamides can be achieved using acylating agents like carboxylic anhydrides or acyl chlorides. tandfonline.com These reactions can be catalyzed by Lewis acids, such as copper(II) triflate (Cu(OTf)₂), under mild conditions. tandfonline.com This transformation tolerates a variety of functional groups, providing the monoacylated products in good to excellent yields. tandfonline.comresearchgate.net Ultrasound irradiation has also been employed as a green chemistry approach to promote the acylation of sulfonamides with acetic anhydride. orientjchem.org

N-Arylation: The formation of a C-N bond between the sulfonamide nitrogen and an aryl group is typically accomplished via transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using palladium catalysts with specialized ligands, is a prominent method for coupling sulfonamides with aryl halides (chlorides, bromides) or tosylates. nih.govacs.orgacs.org Nickel-catalyzed protocols, including electrochemical and photosensitized methods, have also been developed as effective alternatives for the N-arylation of sulfonamides with a broad range of aryl electrophiles. nih.govprinceton.edu

Alkylation of Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in compounds like this compound is nucleophilic and can undergo alkylation. This transformation is a fundamental method for synthesizing N-substituted sulfonamides, which are significant scaffolds in pharmaceuticals and organic synthesis. nih.govionike.com The reactivity of the sulfonamide nitrogen is influenced by steric hindrance and the electronic nature of the substituents on the aromatic ring. nih.gov

A variety of methods have been developed for the N-alkylation of sulfonamides, often employing transition metal catalysts or thermal conditions. A common and environmentally benign approach is the "borrowing hydrogen" or "hydrogen autotransfer" method, which uses alcohols as alkylating agents. ionike.comacs.orgresearchgate.net In this process, a metal catalyst temporarily oxidizes the alcohol to an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine. This imine is subsequently reduced by the metal hydride species generated in the initial step, yielding the N-alkylated product and regenerating the catalyst. acs.org Catalysts based on manganese, iron, and copper have proven effective for this transformation. ionike.comacs.org For instance, a well-defined Mn(I) PNP pincer complex catalyzes the mono-N-alkylation of various aryl sulfonamides with benzylic and primary aliphatic alcohols in excellent yields. acs.org Similarly, an FeCl2/K2CO3 system has been successfully used for the N-alkylation of sulfonamides with benzylic alcohols, proceeding through a proposed cycle involving Fe(II) and Fe(0) species. ionike.com

Alternatively, alkylation can be achieved using alkyl halides or trichloroacetimidates. nih.govdnu.dp.ua The reaction of sulfonamides with 1,2-dibromo-2-phenylethane in the presence of Lewis acids like FeCl3 leads to vicinal halo amines, which can be cyclized to form aziridines. dnu.dp.ua Thermal alkylation using trichloroacetimidates offers a method that avoids the need for an external acid, base, or metal catalyst. nih.govacs.org This reaction proceeds by heating the sulfonamide and the trichloroacetimidate (B1259523) in a solvent like refluxing toluene (B28343). nih.gov The success of this method is dependent on the steric accessibility of the sulfonamide nitrogen, with unsubstituted sulfonamides providing better yields, and the ability of the trichloroacetimidate to form a stable carbocation precursor, suggesting an SN1 reaction pathway. nih.gov

| Alkylation Method | Alkylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Borrowing Hydrogen | Benzylic & Aliphatic Alcohols | Mn(I) PNP pincer complex / K₂CO₃ | Efficient mono-N-alkylation; broad substrate scope for sulfonamides and alcohols. | acs.org |

| Borrowing Hydrogen | Benzylic Alcohols | FeCl₂ / K₂CO₃ | Environmentally benign; high yields (>90%); water is the only byproduct. | ionike.com |

| Thermal Alkylation | Trichloroacetimidates | Refluxing Toluene (no catalyst) | Works well for unsubstituted sulfonamides; requires a stable carbocation precursor from the alkylating agent. | nih.govacs.org |

| Lewis Acid Catalysis | Alkyl Halides (e.g., 1,2-dibromo-2-phenylethane) | FeCl₃ or ZnCl₂ | Forms vicinal halo amides as intermediates for synthesizing aziridines. | dnu.dp.ua |

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene ring of this compound contains three substituents that influence the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. The directing effect of each group is determined by its ability to donate or withdraw electron density from the ring through inductive and resonance effects. libretexts.orgquora.com Substituents that donate electrons are known as activating groups and direct incoming electrophiles to the ortho and para positions. quora.comlibretexts.org Conversely, electron-withdrawing groups are deactivating and, with the exception of halogens, direct to the meta position. libretexts.orglibretexts.org

In this compound, the substituents are:

-OCH₃ (Methoxy group): This is a strongly activating group. youtube.com Although oxygen is highly electronegative (inductive withdrawal), its lone pairs can be delocalized into the benzene ring through resonance, a much stronger effect. youtube.com This resonance donation increases electron density significantly at the positions ortho and para to it. youtube.com

-SO₂NH₂ (Sulfonamide group): This is a deactivating group. The sulfonyl portion is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom. It withdraws electron density from the ring, making it less reactive towards electrophiles. libretexts.org Deactivating groups generally direct incoming electrophiles to the meta position relative to themselves. youtube.com

-CHO (Formyl group): This is a moderately deactivating group. youtube.com The carbonyl group withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic. youtube.com Like the sulfonamide group, it is a meta-director. youtube.com

The final substitution pattern is determined by the interplay of these directing effects. youtube.com

The methoxy (B1213986) group at C2 strongly activates C1, C3, and C5. Since C1 is already substituted, it directs to C3 and C5.

The formyl group at C4 deactivates the ring and directs meta to itself, which would be C2 and C6.

The sulfonamide group at C1 deactivates the ring and directs meta to itself, which would be C3 and C5.

When multiple groups are present, the most powerful activating group generally controls the regiochemical outcome. youtube.com In this case, the methoxy group is the only activating group and the strongest director. Its directing effect aligns with that of the sulfonamide group towards positions C3 and C5. The formyl group directs towards C2 and C6. Given that the methoxy group is a powerful ortho, para-director, it will most strongly activate the positions ortho and para to it. The position para to the methoxy group (C5) is strongly activated. The position ortho to the methoxy group (C3) is also activated. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, with the final outcome potentially influenced by steric hindrance between the substituents.

| Substituent Group | Position on Ring | Effect on Ring | Directing Influence | Reference |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | C2 | Strongly Activating | Ortho, Para (to C3, C5) | youtube.comyoutube.com |

| -SO₂NH₂ (Sulfonamide) | C1 | Deactivating | Meta (to C3, C5) | libretexts.org |

| -CHO (Formyl) | C4 | Moderately Deactivating | Meta (to C2, C6) | youtube.comyoutube.com |

Catalytic Transformations Involving the Formyl and Sulfonamide Groups

The formyl and sulfonamide groups can participate in sophisticated catalytic transformations. One notable area is phosphine-catalyzed reactions, which enable unique bond formations through the concept of "umpolung," or polarity reversal. researchgate.netarkat-usa.org Normally, the carbonyl carbon of an aldehyde is electrophilic. However, phosphine (B1218219) catalysis can render the α-carbon nucleophilic, allowing for reactions with electrophiles. nih.govorganic-chemistry.org

A relevant example is the phosphine-catalyzed α-umpolung–aldol reaction reported for o-sulfonamidobenzaldehydes. nih.govacs.org In this process, a tertiary phosphine catalyst adds to an ynone (an activated alkyne), generating a zwitterionic intermediate. This intermediate then reacts with the aldehyde group of the o-sulfonamidobenzaldehyde in an α-umpolung addition. The resulting intermediate undergoes an intramolecular aldol-type cyclization, followed by elimination of the phosphine catalyst, to yield highly functionalized benzo[b]azepin-3-ones. nih.gov The reaction proceeds under mild conditions and produces the target heterocycles in good to excellent yields with exclusive E-selectivity for the newly formed double bond. nih.gov Studies have shown that the choice of phosphine catalyst and solvent is crucial for reaction efficiency, with ethyldiphenylphosphine (B1294405) in n-propanol being effective conditions for a range of substrates. nih.gov

| Aldehyde Substituent (at C5) | Ynone | Phosphine Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| H | 4-Phenylbut-3-yn-2-one | PPh₃ | Toluene | 42 |

| H | 4-Phenylbut-3-yn-2-one | PEtPh₂ | n-Propanol | 85 |

| Me | 4-Phenylbut-3-yn-2-one | PEtPh₂ | n-Propanol | 89 |

| OMe | 4-Phenylbut-3-yn-2-one | PEtPh₂ | n-Propanol | 91 |

| H | 4-(4-Methoxyphenyl)but-3-yn-2-one | PEtPh₂ | n-Propanol | 94 |

Another related transformation is the Wittig olefination, a classical method for converting aldehydes and ketones into alkenes using phosphonium (B103445) ylides (Wittig reagents). wikipedia.orgorganic-chemistry.org Phosphine-catalyzed versions of the Wittig reaction have been developed to improve atom economy and simplify procedures. york.ac.uk In a phosphine-catalyzed γ-umpolung addition-Wittig olefination, a phosphine could initiate a reaction cascade that involves both polarity reversal and subsequent olefination, offering a pathway to complex unsaturated molecules from simpler precursors like aldehydes. researchgate.net

Proton-coupled electron transfer (PCET) is a fundamental redox process where both a proton and an electron are transferred, often in a single, concerted step. acs.orgwikipedia.org This mechanism is crucial in biological systems and is increasingly being applied in organic synthesis to activate stable functional groups under mild conditions. nih.govnih.gov PCET provides a pathway to generate radical intermediates by avoiding high-energy charged intermediates that would be formed in stepwise electron transfer (ET) and proton transfer (PT) pathways. acs.org

For a molecule like this compound, both the sulfonamide N-H bond and the formyl C-H bond are potential sites for PCET activation.

Sulfonamide N-H Activation: The N-H bonds of sulfonamides can be activated via PCET. nih.gov This process can generate N-centered sulfonamidyl radicals, which are valuable intermediates in C-N bond formation reactions. princeton.edu The feasibility of this pathway depends on the redox potentials of the catalyst and the substrate, as well as the acidity of the N-H bond. nih.gov Pre-association between the substrate and a base through hydrogen bonding is a key feature of concerted PCET, allowing for selective activation of polar O-H and N-H bonds. nih.gov

Aldehyde C-H Activation: While less common than N-H or O-H activation, PCET can also be applied to the reduction of carbonyls. acs.org The addition of a hydrogen atom (the net result of a concerted PCET) to an aromatic aldehyde can generate a neutral ketyl radical. acs.org

Distinguishing between concerted and stepwise PCET mechanisms is critical for reaction design. acs.org In many synthetic applications, a photosensitizer or an electrochemical potential is used to drive the reaction, and a mediator capable of both accepting/donating a proton and an electron facilitates the transfer to or from the substrate. acs.orgacs.org The application of PCET to complex molecules containing both sulfonamide and aldehyde groups could allow for selective functionalization by carefully tuning the reaction conditions (e.g., choice of catalyst, base, and oxidant/reductant) to target one functional group over the other. nih.gov

Derivatives and Analogues of 4 Formyl 2 Methoxybenzenesulfonamide: Synthesis and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Analogues

The rational design of new analogues of 4-Formyl-2-methoxybenzenesulfonamide involves strategic modifications to its core structure. These synthetic efforts aim to explore the chemical space around the parent molecule to enhance potency, selectivity, and other pharmacologically relevant properties.

Research has shown that substituting the benzene (B151609) ring can have a profound impact on antibacterial activity. youtube.com The introduction of additional substituents on the benzene ring generally leads to a decrease or complete loss of activity. youtube.com However, in other contexts, such as the development of inhibitors for specific enzymes, these modifications are crucial for optimizing interactions. For instance, in a series of anti-influenza inhibitors, chloro substitution on the phenyl ring resulted in reduced clearance and improved stability in pharmacokinetic studies. nih.gov Similarly, studies on inhibitors of 12-lipoxygenase involved extensive modification of the benzenesulfonamide (B165840) ring to improve potency and selectivity. nih.gov Increased antibacterial activity of some sulfonamide drugs was observed upon substitution with electron-withdrawing groups like a nitro group. nih.gov

Table 1: Impact of Ring Substituents on Antileishmanial Activity of Benzenesulfonamide Analogues

| Compound | 5-Position Substituent | Potency (pIC₅₀) | Ligand-Lipophilicity Efficiency (LLE) |

| 17 | -CN | 6.36 | 4.8 |

| 20 | -COOH | 4.24 | 3.6 |

| 22 | -CONH₂ | 6.11 | 5.3 |

| 23 | -CONHMe | 6.27 | 5.0 |

| 26 | -SO₂Me | 6.07 | 4.6 |

| 27 | -SO₂NH₂ | 6.05 | 5.6 |

| 28 | -S(O)Me | 6.13 | 5.1 |

| Data synthesized from a hit-to-lead optimization study on benzenesulfonamides. The study found that the 5-position was tolerant to most changes, except for the carboxylic acid (20). Nitrile (17), amides (22, 23), and various sulfur-based groups (26, 27, 28) were among the most promising analogues. rsc.org |

The sulfonamide nitrogen (N1) is a key site for synthetic modification. The activity of N1-substituted sulfonamides can vary significantly depending on the nature of the substituent. youtube.com Introducing heterocyclic substituents at this position has been a particularly fruitful strategy, often leading to highly potent derivatives. youtube.com

The synthesis of these derivatives typically involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine. In one study, a series of novel benzenesulfonamide derivatives were prepared where 4-alkylnaphthoic acid moieties were incorporated via the sulfonamide nitrogen. niscpr.res.in Another approach involves the reaction of an aniline (B41778) with a substituted benzenesulfonyl chloride. nih.gov A facile methodology for synthesizing 4-methylbenzenesulfonamides has been reported, which is amenable to a broad range of nitrogen nucleophiles, including primary and secondary amines, using a semi-miscible biphasic solvent system to achieve higher yields and simplified workups. researchgate.net

Monosubstitution at the N1 amino group, creating a secondary nitrogen, can increase activity, whereas disubstitution often results in a loss of activity in the context of antibacterial agents. youtube.com However, for other targets, tertiary sulfonamides derived from disubstitution are actively pursued. A hit-to-lead program targeting leishmaniasis focused primarily on tertiary sulfonamides, which offered higher potency and lower lipophilicity compared to their secondary counterparts. rsc.org

The formyl group (-CHO) is a versatile chemical handle for derivatization. It can undergo a wide range of chemical transformations to introduce new functional groups and structural motifs. A common and effective method is reductive amination, which involves the condensation of the aldehyde with a primary amine to form a Schiff base (imine), followed by reduction to a secondary amine. dtu.dk This method allows for the introduction of diverse amine-containing fragments.

Another approach is the direct reaction with hydrazine (B178648) or its derivatives. For instance, N-formylated peptides can be de-formylated by reacting the compound with hydrazine or a substituted hydrazine under specific pH conditions. google.com The hydroxylamine (B1172632) hydrochloride method provides a convenient and accurate way to determine the formyl content of a compound by forming an oxime, which can be quantified. nih.gov

Selective derivatization of a peptide's N-terminus with 4-formyl-benzenesulfonic acid (FBSA) has been developed as a method to improve mass spectrometry analysis. nih.govresearchgate.net The process involves a condensation reaction between the aldehyde and a primary amine to form a Schiff base, followed by the reduction of the imine. dtu.dk This two-step process highlights a robust pathway for modifying the formyl group present on a benzenesulfonamide core.

Structural Determinants of Reactivity and Biological Activity in Related Sulfonamide Systems

The biological activity of sulfonamide derivatives is intricately linked to their three-dimensional structure and electronic properties. Factors such as the spatial arrangement of atoms (conformation) and the distribution of electron density dictate how these molecules interact with their biological targets.

Substituents on the benzenesulfonamide scaffold exert significant electronic and steric effects that modulate reactivity and binding affinity. Electron-withdrawing groups, for example, increase the acidity of the sulfonamide N-H proton, making it more likely to be ionized at physiological pH. This ionization is often crucial for activity. youtube.com The optimal pKa for many sulfonamides is in the range of 6.6 to 7.4, which can be achieved by introducing specific heterocyclic rings on the N1 nitrogen. youtube.com

Steric factors, which relate to the size and shape of the substituents, are equally important. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a receptor's binding site. Conversely, they can also be used to achieve selectivity by promoting favorable interactions in one receptor while clashing with another. The design of selective inhibitors for carbonic anhydrase IX, a tumor-associated enzyme, involves appending "tails" with different chemical natures to the sulfonamide-bearing ring to interact with specific regions of the active site cavity. rsc.org The interplay between electronic and steric effects is fundamental to quantitative structure-activity relationship (QSAR) studies, which aim to build predictive models correlating a compound's chemical features with its biological activity. niscpr.res.inmdpi.com

Sulfonamide molecules are not static; they are flexible and can adopt various three-dimensional shapes or conformations. The specific conformation a molecule adopts when it binds to its biological target is known as the bioactive conformation. nih.govmdpi.com Understanding these conformations is critical for structure-based drug design. researchgate.net

X-ray crystallography is a powerful technique for determining the conformation of molecules in the solid state. mdpi.com Crystal structure analysis of sulfonamide derivatives reveals that the sulfonamide moiety's oxygen atoms frequently participate in hydrogen bonding, which helps control molecular conformation and stabilize crystal packing. mdpi.com For example, the crystal structure of N-(2-formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide shows a distorted tetrahedral geometry at the sulfur atoms and a nearly planar coordination at the nitrogen atom. researchgate.net

However, the conformation in a crystal may differ from the one in solution or the one adopted within a protein's binding pocket. nih.govmdpi.com Computational methods and spectroscopic techniques like NMR are used to study conformations in the gas phase and in solution. researchgate.netmdpi.com Studies have shown that the sulfonamide group significantly affects the conformation of adjacent rotatable bonds. researchgate.net Ab initio calculations on sulfonamide bond models show distinct differences compared to the more rigid peptide bond, with a higher degree of flexibility expected. psu.edu The biological activity of sulfonamides has been shown to depend on the molecule's conformational state, with research suggesting that compounds that can more easily adopt a non-planar conformation exhibit higher bioactivity. researchgate.net

Advanced Spectroscopic and Structural Characterization of Formyl Methoxybenzenesulfonamide Compounds

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic techniques are fundamental tools for determining the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with a substance, specific details about its atomic and molecular composition can be deduced.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

¹H-NMR: No experimental or predicted ¹H-NMR data for 4-Formyl-2-methoxybenzenesulfonamide are available in the surveyed scientific literature.

¹³C-NMR: Similarly, no ¹³C-NMR spectral data for this compound have been found in published research or spectral databases. While predicted spectra for related compounds exist, they cannot be reliably extrapolated to this specific isomer. spectrabase.com

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.netresearchgate.net

FT-IR: There are no published FT-IR spectra for this compound.

FT-Raman: No FT-Raman spectra for this compound could be located.

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD)

A search of crystallographic databases reveals no single-crystal X-ray diffraction studies for this compound. Detailed crystallographic data is available for more complex sulfonamide derivatives, such as N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide, but this information is not transferable to the target compound. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., N–H···O and C–H···O Hydrogen Bonds, π···π Interactions)

The analysis of crystal packing reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together, such as hydrogen bonds and π···π stacking interactions.

Without SCXRD data, a definitive analysis of the crystal packing and intermolecular interactions for this compound is not possible.

Polymorphism and Solid-State Forms Analysis

The investigation into the polymorphism of a compound like this compound would involve a comprehensive screening to identify all accessible crystalline forms, including polymorphs, solvates, and hydrates. nih.gov This process typically employs a variety of crystallization techniques under diverse conditions. nih.govnih.gov Once different solid forms are obtained, they are meticulously characterized using a range of analytical methods to understand their structural differences and relative stabilities.

Detailed Research Findings

Currently, there are no specific published studies detailing the comprehensive polymorphic screening or comparative analysis of different solid-state forms of this compound. The compound is noted as an impurity or intermediate in the synthesis of other active pharmaceutical ingredients, such as Tamsulosin. chemicalbook.comsigmaaldrich.com In such contexts, the primary focus is often on its chemical purity rather than an exhaustive investigation of its solid-state properties.

For a comprehensive understanding, a typical research program would involve the following analytical techniques:

Powder X-ray Diffraction (PXRD): This is a primary technique for identifying different crystalline forms. Each polymorph will exhibit a unique diffraction pattern, acting as a fingerprint for that specific solid form. scielo.org.mxnist.gov Analysis of PXRD patterns allows for the identification of new forms and the assessment of phase purity. nih.gov

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the melting points, transition temperatures, and enthalpies of fusion of different polymorphs. nih.gov This information is crucial for understanding the thermodynamic relationships between different forms. Thermogravimetric Analysis (TGA) is employed to detect the presence of solvent molecules in the crystal lattice, thereby identifying solvates or hydrates. nih.gov

Vibrational Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy are sensitive to the local molecular environment. atlantis-press.com Differences in the crystal packing and intermolecular interactions between polymorphs will result in distinct shifts in the vibrational frequencies of functional groups, such as the carbonyl (C=O), sulfonyl (S=O), and N-H bonds. atlantis-press.com

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR provides detailed information about the number of crystallographically independent molecules in the asymmetric unit and the local conformation of the molecules within the crystal lattice. nih.gov This technique is particularly useful for distinguishing between polymorphs that may have very similar PXRD patterns. nih.gov

Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides the definitive three-dimensional structure of a polymorph. This includes precise bond lengths, bond angles, and details of the intermolecular interactions that stabilize the crystal packing.

Data Tables

In the absence of specific experimental data for this compound, the following tables illustrate the type of data that would be generated during a polymorphic study of a sulfonamide compound. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Powder X-ray Diffraction Peaks for Polymorphs of this compound

| Form I (2θ) | Form II (2θ) |

| 8.5 | 7.2 |

| 12.3 | 11.8 |

| 15.7 | 14.5 |

| 19.1 | 18.9 |

| 21.4 | 22.1 |

| 24.8 | 25.6 |

| Note: Data is hypothetical and for illustrative purposes. |

Table 2: Hypothetical Thermal Analysis Data for Polymorphs of this compound

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| Form I | 155 | 95 |

| Form II | 148 | 82 |

| Note: Data is hypothetical and for illustrative purposes. |

Table 3: Hypothetical Key Vibrational Spectroscopy Bands for Polymorphs of this compound (cm⁻¹)

| Functional Group | Form I | Form II |

| C=O Stretch | 1685 | 1695 |

| SO₂ Asymmetric Stretch | 1340 | 1350 |

| SO₂ Symmetric Stretch | 1160 | 1155 |

| N-H Stretch | 3250 | 3280 |

| Note: Data is hypothetical and for illustrative purposes. |

A thorough investigation into the solid-state forms of this compound would be essential to ensure the consistency and quality of any process in which it is utilized. The identification and characterization of potential polymorphs are fundamental to controlling the properties of the final product.

Computational Chemistry and Molecular Modeling of Formyl Methoxybenzenesulfonamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve for the electron density and derive various molecular properties. nih.govnih.gov

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For 4-Formyl-2-methoxybenzenesulfonamide, this involves adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable single bonds (e.g., C-S, C-C, C-O). By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped to identify the most stable conformer(s). researchgate.net The optimized geometry of the most stable conformer is the basis for subsequent calculations of the molecule's properties. nih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table shows theoretically calculated bond lengths and angles for the lowest energy conformer.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S-O1 | 1.435 | O1-S-O2 | 120.5 |

| S-O2 | 1.435 | O1-S-N | 107.2 |

| S-N | 1.678 | C-S-N | 106.8 |

| S-C(ar) | 1.772 | C(ar)-C(ar)-C(formyl) | 121.0 |

| C(formyl)=O | 1.215 | C(ar)-O-C(methyl) | 117.5 |

| C(ar)-O(methoxy) | 1.360 | H-N-H | 115.0 |

Note: Data is representative and based on typical values for these functional groups.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are performed on the optimized geometry. The resulting frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The analysis of vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O of the formyl group, the SO2 of the sulfonamide, and the N-H bonds. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data) This table lists the theoretical wavenumbers for characteristic vibrations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (sulfonamide) | Symmetric Stretch | 3370 |

| N-H (sulfonamide) | Asymmetric Stretch | 3480 |

| C-H (formyl) | Stretch | 2850 |

| C=O (formyl) | Stretch | 1710 |

| SO₂ (sulfonamide) | Asymmetric Stretch | 1355 |

| SO₂ (sulfonamide) | Symmetric Stretch | 1165 |

| C-O (methoxy) | Asymmetric Stretch | 1250 |

Note: Data is representative. Calculated frequencies are typically scaled for comparison with experimental spectra.

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and electronic properties. nih.govyoutube.com A small energy gap suggests the molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed across the electron-withdrawing formyl and sulfonamide groups. researchgate.net

Non-Linear Optical (NLO) Properties Molecules with significant intramolecular charge transfer from donor to acceptor groups can exhibit non-linear optical (NLO) properties. These are calculated to understand a molecule's potential use in optoelectronic devices. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value, indicating a strong NLO response, is often associated with a small HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) Analysis A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to identify regions that are rich or poor in electrons, which correspond to sites for nucleophilic and electrophilic attack, respectively. nih.govresearchgate.net In an MEP map of this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the formyl and sulfonamide groups, indicating nucleophilic sites. Positive potential (blue) would be located around the hydrogen atoms of the sulfonamide group, indicating electrophilic sites.

Natural Bond Orbital (NBO) Analysis Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. This provides insight into intramolecular charge transfer, delocalization, and hyperconjugative interactions that contribute to molecular stability. uni-muenchen.dewisc.edu The analysis quantifies the stabilization energy (E(2)) associated with these interactions. For this compound, significant stabilization would be expected from the donation of lone pair electrons from the oxygen atoms to the antibonding orbitals of adjacent groups. nih.govwisc.edu

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Hypothetical Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) on C=O | π(C(ar)-C(ar)) | ~5.5 |

| LP(O) on Methoxy (B1213986) | π(C(ar)-C(ar)) | ~18.2 |

| LP(N) on Sulfonamide | σ*(S-O) | ~4.1 |

Note: LP denotes a lone pair. Data is representative of expected intramolecular interactions.

Table 4: Global Chemical Reactivity Descriptors for this compound (Hypothetical Data)

| Parameter | Formula | Value (eV) |

| E(HOMO) | - | -7.50 |

| E(LUMO) | - | -2.10 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.40 |

| Ionization Potential (I) | -E(HOMO) | 7.50 |

| Electron Affinity (A) | -E(LUMO) | 2.10 |

| Electronegativity (χ) | (I + A) / 2 | 4.80 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.80 |

| Chemical Hardness (η) | (I - A) / 2 | 2.70 |

| Chemical Softness (S) | 1 / (2η) | 0.185 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.27 |

Note: Values are derived from the hypothetical E(HOMO) and E(LUMO) values.

Molecular Dynamics Simulations for Ligand-Protein Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com In the context of drug design, MD simulations are invaluable for investigating the stability of a ligand, such as this compound, when it is bound to a biological target like a protein receptor. nih.gov

The process begins by placing the ligand in the active site of the protein. The entire system is then solvated in a water box with ions to create a physiologically relevant environment. The simulation calculates the forces on each atom and integrates Newton's laws of motion to model the system's dynamic evolution over a period of nanoseconds or longer. youtube.com Key analyses performed on the resulting trajectory include:

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity.

These simulations provide detailed insights into the conformational changes and key interactions that stabilize the ligand-protein complex, which is critical for rational drug design. youtube.comnih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that exist at the peak of the reaction energy barrier. nih.gov

For a molecule like this compound, this approach could be used to study its synthesis or its metabolic reactions. The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. Vibrational frequency analysis at the transition state confirms its identity, as it should possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These studies provide fundamental insights into the reactivity and chemical transformations of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery and medicinal chemistry. It aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying how variations in molecular features affect a compound's potency or efficacy, QSAR models serve as predictive tools to guide the design of new, more effective therapeutic agents. frontiersin.org This approach is particularly valuable for optimizing lead compounds, predicting the activity of novel molecules prior to synthesis, and understanding the underlying mechanisms of drug-receptor interactions. frontiersin.orgresearchgate.net

In the context of formyl-methoxybenzenesulfonamide systems, QSAR studies are instrumental in elucidating the structural requirements for their biological activities. These studies typically involve the generation of a dataset of analogous compounds with experimentally determined biological activities, followed by the calculation of various molecular descriptors. nih.gov These descriptors, which can be constitutional, topological, geometrical, or electronic in nature, are then used to build a regression model that correlates them with the observed biological response. scholars.direct

Detailed Research Findings

Research into the QSAR of benzenesulfonamide (B165840) derivatives has provided valuable insights into the structural features that govern their activity against various biological targets. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous sulfonamide-containing compounds can be extrapolated.

For instance, QSAR studies on a series of benzenesulfonamide derivatives targeting enzymes like carbonic anhydrase or 12-lipoxygenase have highlighted the importance of specific substituent patterns on the benzene ring. nih.govnih.gov The electronic properties, steric bulk, and lipophilicity of these substituents are often key determinants of inhibitory potency. The sulfonamide group itself is a critical pharmacophoric element, frequently involved in key binding interactions with the target protein, such as coordinating with a zinc ion in the active site of metalloenzymes. nih.gov

In a hypothetical QSAR study of formyl-methoxybenzenesulfonamide derivatives, a set of compounds with variations in the substituents on the benzene ring and modifications to the formyl and methoxy groups would be synthesized and their biological activity (e.g., IC₅₀ values) determined. Molecular descriptors for each compound would then be calculated.

Key Molecular Descriptors in Sulfonamide QSAR:

A typical QSAR study on formyl-methoxybenzenesulfonamide systems would likely involve the following classes of molecular descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for understanding electrostatic interactions. Examples include:

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing nature of substituents.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: Relate to the molecule's ability to donate or accept electrons. scholars.direct

Steric Descriptors: These account for the size and shape of the molecule, which are critical for fitting into a receptor's binding pocket. Examples include:

Molar Refractivity (MR): A measure of the volume occupied by an atom or group.

Taft steric parameters (Es): Quantify the steric effect of a substituent.

Lipophilic Descriptors: These describe the compound's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic pockets in a receptor. The most common descriptor is:

Log P: The logarithm of the partition coefficient between octanol (B41247) and water.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

The development of a robust QSAR model relies on selecting the most relevant descriptors and using appropriate statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM). frontiersin.orgnih.gov The predictive power of the resulting model is then rigorously evaluated using internal and external validation techniques. scholars.direct

The final QSAR equation provides a quantitative measure of the impact of each descriptor on the biological activity. For example, a positive coefficient for a descriptor would indicate that an increase in its value leads to an increase in activity, while a negative coefficient would suggest the opposite. These models can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of those with the highest predicted potency. frontiersin.org

Data Tables

To illustrate the application of QSAR modeling, the following tables present hypothetical data for a series of formyl-methoxybenzenesulfonamide derivatives.

Table 1: Hypothetical Biological Activity and Physicochemical Descriptors for a Series of Formyl-Methoxybenzenesulfonamide Derivatives

| Compound ID | R1-Substituent | R2-Substituent | pIC₅₀ | LogP | Molar Refractivity (MR) | Electronic Parameter (σ) |

| FMB-01 | H | H | 5.20 | 1.85 | 45.3 | 0.00 |

| FMB-02 | Cl | H | 5.85 | 2.56 | 50.3 | 0.23 |

| FMB-03 | F | H | 5.60 | 1.99 | 45.8 | 0.06 |

| FMB-04 | CH₃ | H | 5.45 | 2.36 | 50.0 | -0.17 |

| FMB-05 | NO₂ | H | 6.10 | 1.82 | 50.0 | 0.78 |

| FMB-06 | H | Cl | 5.95 | 2.56 | 50.3 | 0.23 |

| FMB-07 | H | OCH₃ | 5.30 | 1.83 | 50.2 | -0.27 |

pIC₅₀: The negative logarithm of the half-maximal inhibitory concentration. A higher value indicates greater potency. LogP: A measure of lipophilicity. Molar Refractivity (MR): A measure of molecular volume and polarizability. Electronic Parameter (σ): Hammett constant representing the electronic effect of the substituent.

Table 2: Statistical Validation of a Hypothetical QSAR Model

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.92 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. |

| Q² (Cross-validated R²) | 0.85 | A measure of the predictive ability of the model, determined through cross-validation. |

| F-statistic | 45.6 | Indicates the overall significance of the regression model. |

| Standard Error of Estimate (SEE) | 0.15 | Measures the precision of the model's predictions. |

These tables exemplify the type of data generated and analyzed in a QSAR study. The ultimate goal is to derive a statistically significant model that can accurately predict the biological activity of new compounds within the same chemical class, thereby accelerating the drug discovery process.

Role of 4 Formyl 2 Methoxybenzenesulfonamide As a Synthetic Intermediate

Key Building Block in the Synthesis of Complex Organic Molecules

As an advanced intermediate, 4-Formyl-2-methoxybenzenesulfonamide functions as a key building block in the synthesis of complex organic molecules. youtube.com The presence of multiple functional groups—an aldehyde (formyl), a methoxy (B1213986) ether, and a sulfonamide—on a central benzene (B151609) ring confers distinct electronic and steric properties. This arrangement allows for a variety of chemical transformations, making it a versatile component for constructing larger, more intricate molecular architectures. The formyl group, for instance, can readily participate in reactions such as reductive amination and condensation, while the sulfonamide moiety is a well-established pharmacophore in medicinal chemistry. nih.govresearchgate.net The strategic placement of these groups makes it a sought-after precursor in multi-step synthetic pathways.

Intermediacy in Pharmaceutical Synthesis Pathways

The utility of this compound is particularly pronounced in the field of medicinal chemistry, where it serves as a crucial intermediate in the synthesis of pharmaceutical agents. Sulfonamides constitute an important class of drugs with a wide range of pharmacological activities. nih.gov The incorporation of the sulfonamide structure is a key strategy in drug design. Consequently, intermediates like this compound are integral to the synthetic routes that produce these therapeutic compounds.

The most prominent role of this compound is as a key intermediate in the synthesis of Tamsulosin. karlancer.comresearchgate.net Tamsulosin is a selective α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. openaccessjournals.comepo.org It is chemically known as (R)-5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. openaccessjournals.comepo.org

The synthesis of Tamsulosin involves several steps where the aldehyde functionality of this compound is transformed into the aminopropyl side chain of the final drug molecule. A common synthetic strategy involves the reaction of a derivative of this compound, such as 5-acetonyl-2-methoxybenzene sulfonamide, with an amine. researchgate.net For example, one process involves the asymmetric synthesis using (R)-phenyl ethylamine (B1201723) to create the chiral amine intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. researchgate.net This key chiral amine is then reacted with another intermediate, such as 2-(2-ethoxyphenoxy)ethyl bromide, to yield Tamsulosin. google.com

Various synthetic routes have been developed to produce Tamsulosin, many of which rely on intermediates derived from the foundational this compound structure. karlancer.comepo.org For instance, some processes start from D-alanine and methoxybenzene to create the key intermediate (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide, which is then used to produce Tamsulosin suitable for pharmaceutical use. epo.org The efficiency and purity of the final Tamsulosin product are highly dependent on the successful synthesis and purification of these crucial intermediates. researchgate.net

| Compound Name | Role in Synthesis |

| This compound | Starting material/Key precursor |

| (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | Key chiral intermediate derived from the precursor researchgate.netepo.org |

| 2-(2-ethoxyphenoxy)ethyl bromide | Reactant coupled with the chiral amine intermediate google.com |

| Tamsulosin | Final active pharmaceutical ingredient openaccessjournals.com |

Biological Activity and Mechanistic Investigations of Formyl Methoxybenzenesulfonamide Derivatives Preclinical Focus

Enzyme Inhibition Studies

The structural motif of benzenesulfonamide (B165840) is a well-established pharmacophore known to interact with several enzyme classes. Research has extended to derivatives incorporating formyl and methoxy (B1213986) groups to explore their inhibitory profiles against enzymes implicated in a variety of physiological and pathological processes.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a cornerstone class of carbonic anhydrase (CA) inhibitors. nih.govnih.gov The sulfonamide group (SO₂NH₂) is crucial for activity, binding to the zinc ion within the enzyme's active site. nih.gov Preclinical studies have evaluated a wide array of substituted benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.govebi.ac.uk

A series of N-((4-sulfamoylphenyl)carbamothioyl) amides, which are derivatives of benzenesulfonamide, demonstrated potent inhibitory activity against several hCA isoforms. mdpi.com Many of these compounds showed greater inhibition for hCA I, II, and VII compared to the standard reference drug, Acetazolamide (AAZ). mdpi.com For instance, some derivatives displayed inhibition constants (Kᵢ) in the low nanomolar range against hCA II (Kᵢ = 5.3–384.3 nM) and hCA VII (Kᵢ = 1.1–13.5 nM). mdpi.com Similarly, benzenesulfonamides featuring pyrazole (B372694) and pyridazinecarboxamide moieties have been investigated, yielding isoform-selective inhibitors for hCA I, II, IX, and XII. nih.gov While these studies establish the broad potential of the benzenesulfonamide scaffold, specific data for derivatives with a 4-formyl-2-methoxy substitution pattern remains a subject for further detailed investigation.

Table 1: Inhibitory Activity of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference Compound | Reference Kᵢ |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM | Acetazolamide | 250 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3–384.3 nM | Acetazolamide | 12.5 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1–13.5 nM | Acetazolamide | 2.5 nM |

| Phenyl-1H-pyrazole carboxamide derivatives | hCA XII | 61.3–432.8 nM | Acetazolamide | 25.7 nM |

Data sourced from multiple preclinical studies. nih.govmdpi.com

Protease Inhibition (e.g., Plasma Kallikrein)

Plasma kallikrein (pKal) is a serine protease that plays a key role in the generation of bradykinin, a potent pro-inflammatory peptide. nih.govscilit.com Uncontrolled pKal activity is implicated in diseases such as hereditary angioedema (HAE). nih.govscilit.com Consequently, the development of pKal inhibitors is an active area of therapeutic research. nih.govyoutube.com Preclinical research has identified various small-molecule inhibitors of plasma kallikrein. nih.gov For example, (S)-spiro[benzo[d] nih.govnih.govoxazine-4,3′-pyrrolidin]-2(1H)-one derivatives have been patented as selective plasma kallikrein inhibitors. nih.gov While these findings highlight the potential to target plasma kallikrein with synthetic molecules, specific preclinical studies evaluating 4-formyl-2-methoxybenzenesulfonamide derivatives for plasma kallikrein inhibition have not been detailed in the available literature.

Glycosidase Inhibition (e.g., α-glucosidase, α-amylase)

Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia. nih.govresearchgate.net Research into modified benzaldehyde (B42025) derivatives has shown their potential as dual inhibitors of these enzymes. nih.gov A significant finding in this area is the identification of 4-methoxy-2-hydroxybenzaldehyde as a potent inhibitor. nih.gov This compound, which shares a methoxy-substituted benzaldehyde structure with this compound, was found to be 5.44 times more effective at inhibiting α-amylase than the reference drug acarbose. nih.gov Kinetic studies revealed its mechanism as a non-competitive inhibitor for both α-glucosidase and α-amylase. nih.gov Further structure-activity relationship studies on related compounds indicated that dihydroxybenzaldehyde derivatives also possess inhibitory activity against α-glucosidase. nih.gov

Table 2: Glycosidase Inhibition by Benzaldehyde Derivatives

| Compound | Enzyme Target | Inhibition Type | Relative Efficacy vs. Acarbose |

| 4-Methoxy-2-hydroxybenzaldehyde | α-glucosidase | Non-competitive | 0.57x weaker |

| 4-Methoxy-2-hydroxybenzaldehyde | α-amylase | Non-competitive | 5.44x stronger |

| 3,4-Dihydroxybenzaldehyde | α-glucosidase | Active | Not specified |

| 3,5-Dihydroxybenzaldehyde | α-glucosidase | Active | Not specified |

Data from a preclinical study on modified benzaldehyde derivatives. nih.gov

Receptor Modulation and Binding Mechanisms

The interaction of small molecules with cellular receptors is fundamental to pharmacology. Investigations have explored the potential for formyl-methoxybenzenesulfonamide derivatives to act as modulators of key receptor systems.

Endothelin Receptor Inhibition

The endothelin (ET) system, particularly the ET-A receptor, is involved in vasoconstriction and cell proliferation, making it a target for various cardiovascular and fibrotic diseases. nih.govnih.gov Biphenylsulfonamide derivatives have emerged as a potent class of selective ET-A receptor antagonists. nih.gov Structure-activity relationship studies revealed that substitution at the 4'-position of the biphenylsulfonamide core with an oxazole (B20620) ring led to a significant increase in potency and metabolic stability. nih.gov One such derivative, N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884), was identified as a highly potent and selective ET-A antagonist with a subnanomolar inhibition constant (Kᵢ = 0.2 nM) and was advanced as a clinical candidate. nih.gov This demonstrates that the sulfonamide scaffold is a viable backbone for the design of potent endothelin receptor antagonists.

Table 3: Endothelin Receptor Antagonist Activity of a Biphenylsulfonamide Derivative

| Compound | Receptor Target | Inhibition Constant (Kᵢ) | Selectivity |

| N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)-[1,1'-biphenyl]-2-sulfonamide (BMS-193884) | ET-A | 0.2 nM | Highly Selective |

Data from a study on biphenylsulfonamide derivatives. nih.gov

Serotonin (B10506) Receptor Agonism (e.g., 5-HT2)

The serotonin 5-HT2 receptor family, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, represents a crucial class of G protein-coupled receptors (GPCRs) involved in a multitude of physiological and pathological processes in the central nervous system and the periphery. nih.govnih.gov These receptors are therapeutic targets for conditions ranging from psychiatric disorders to cardiovascular diseases. nih.govnih.govplos.org Ligands acting as agonists at these receptors can trigger specific signaling cascades, though achieving subtype selectivity is a significant challenge in drug development. nih.govplos.org While extensive research has been conducted on various chemical scaffolds as 5-HT2 receptor modulators, including heteroyohimbine natural products and tetrahydro-β-carbolines, specific preclinical data detailing the activity of this compound or its direct derivatives as agonists at 5-HT2 receptors is not extensively documented in the available literature. nih.gov The development of ligands with specific activity, whether agonistic or antagonistic, remains an active area of research to mitigate off-target effects, such as the 5-HT2B-mediated valvular heart disease. nih.govplos.org

P2X Receptor Modulation (e.g., Antagonism)

Purinergic P2X receptors are ATP-gated ion channels that are implicated in a wide array of physiological and pathophysiological functions, including pain, inflammation, and neurodegeneration. nih.govdrugtargetreview.com This has made them attractive targets for therapeutic intervention, with a focus on developing selective antagonists. drugtargetreview.com Preclinical studies have validated the role of P2X receptor subtypes, such as P2X3 and P2X7, in disorders related to sensory afferent sensitization like chronic pain and respiratory hyper-excitability. drugtargetreview.com

The benzenesulfonamide scaffold has been investigated in the context of purinergic receptor modulation. Specifically, suramin-derived benzenesulfonamides and related derivatives have been identified as antagonists of the P2Y₂ receptor, a related GPCR. nih.gov This indicates that the sulfonamide moiety is compatible with binding at purinergic receptors. While direct and extensive preclinical data on this compound derivatives as P2X receptor antagonists is limited, the broader investigation into related structures suggests a potential area for future research.

Anti-Proliferative and Cytotoxic Mechanisms

Derivatives of benzenesulfonamide have demonstrated significant anti-proliferative and cytotoxic activities in various preclinical cancer models. These effects are often mediated through a multi-targeted mechanism of action, including the disruption of critical cellular machinery and the activation of cell death pathways.

Tubulin Polymerization Inhibition and Colchicine (B1669291) Site Binding

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, motility, and intracellular transport, making them a key target for anticancer agents. nih.gov One of the most important mechanisms for disrupting microtubule function is the inhibition of tubulin polymerization by small molecules that bind to one of several sites on the tubulin protein. The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a particularly promising target for the development of microtubule destabilizers. nih.govnih.gov

Compounds that bind to the colchicine site physically prevent the curved tubulin dimers from adopting the straight conformation necessary for incorporation into microtubules, thereby inhibiting their assembly. nih.gov This leads to the disassembly of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. While the specific compound this compound has not been extensively detailed as a colchicine site inhibitor, the broader class of benzamide (B126) and sulfonamide derivatives has been a fertile ground for the discovery of such agents. nih.goveurekaselect.com For instance, systematic studies on benzamide derivatives have led to the identification of potent tubulin polymerization inhibitors that occupy the colchicine binding site, demonstrating significant antiproliferative activities. nih.gov These findings underscore the potential of aromatic amide and sulfonamide scaffolds to function as effective tubulin-targeting agents.

Table 1: Research Findings on Tubulin Inhibition by Related Compounds

| Compound Class | Mechanism of Action | Target Site | Observed Effects | Citations |

| Benzamide Derivatives | Inhibition of tubulin polymerization | Colchicine Binding Site | Mitotic blockade, apoptosis, antiproliferative activity | nih.gov |

| CYT997 | Inhibition of tubulin polymerization | Colchicine Binding Site | G2/M phase cell cycle block, activity in drug-resistant models | nih.gov |

| BPR0L075 | Inhibition of tubulin polymerization | Colchicine Binding Site | Antimitotic activity, apoptosis, caspase-3 activation | nih.gov |

Cell Cycle Perturbation (e.g., G2/M arrest)

By disrupting microtubule dynamics, tubulin-targeting agents effectively trigger cell cycle checkpoints, particularly the spindle assembly checkpoint. This leads to a halt in cell cycle progression, most commonly at the G2/M phase (the transition from the second gap phase into mitosis). nih.govnih.gov This arrest prevents the cell from undergoing aberrant mitosis with a malformed mitotic spindle, which would lead to genomic instability.

Preclinical studies have explicitly shown that benzenesulfonamide and benzenesulfonate (B1194179) derivatives can induce potent cell cycle arrest at the G2/M phase in cancer cells. nih.govnih.gov

A novel 2,4-Dinitrobenzenesulfonamide derivative, referred to as S1, was shown to induce G2/M phase arrest in K562 acute leukemia cells. nih.gov

Similarly, a series of quinazoline (B50416) sulfonates, which share a structural relationship with sulfonamides, were found to cause a strong cell cycle arrest in the G2/M phase. nih.gov

This perturbation of the cell cycle is a critical component of the anti-proliferative effect of these compounds, as prolonged arrest at this checkpoint can ultimately trigger programmed cell death. mdpi.com

Table 2: Cell Cycle Perturbation by Benzenesulfonamide Derivatives

| Compound/Derivative | Cell Line | Effect | Phase of Arrest | Citation |

| S1 (2,4-Dinitrobenzenesulfonamide) | K562 (Leukemia) | Cell cycle blockade | G2/M | nih.gov |

| S1 (2,4-Dinitrobenzenesulfonamide) | Jurkat (Leukemia) | Cell cycle blockade | G0/G1 | nih.gov |

| Quinazoline Sulfonates | Cancer Cells | Strong cell cycle arrest | G2/M | nih.gov |

Apoptosis Induction Pathways (e.g., Caspase Activation)

Prolonged cell cycle arrest or irreparable cellular damage, such as that caused by microtubule disruption, typically leads to the initiation of apoptosis, or programmed cell death. Apoptosis is executed through highly regulated signaling cascades involving a family of cysteine proteases known as caspases. nih.govnih.gov There are two major pathways for caspase activation: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.gov The intrinsic pathway is often activated by internal cellular stress and involves the release of cytochrome c from the mitochondria, which leads to the activation of initiator caspase-9, which in turn activates effector caspases like caspase-3. nih.govnih.gov

Benzenesulfonamide derivatives have been shown to induce apoptosis in cancer cells as a downstream consequence of their primary mechanisms of action. nih.gov For example, the G2/M arrest induced by the 2,4-Dinitrobenzenesulfonamide derivative S1 in K562 cells was followed by the activation of both extrinsic and intrinsic apoptotic pathways. nih.gov A key event in this process was the activation of the effector caspase-3. nih.gov The activation of caspase-3 is a critical step, as it is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. elsevierpure.com This caspase-dependent cell death is a common outcome for agents that inhibit tubulin polymerization and induce G2/M arrest. nih.govnih.gov

Table 3: Apoptotic Mechanisms of Benzenesulfonamide Derivatives

| Compound/Derivative | Cell Line | Apoptotic Event | Pathway Implication | Citation |

| S1 (2,4-Dinitrobenzenesulfonamide) | K562 (Leukemia) | Caspase-3 activation | Intrinsic & Extrinsic Pathways | nih.gov |

| Quinazoline Sulfonates | Leukemia Cells | Caspase-dependent apoptosis | Downstream of G2/M Arrest | nih.gov |

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a fundamental regulator of embryonic development and tissue homeostasis. nih.govresearchgate.net Aberrant activation of this pathway, often through mutations in its components, is a known driver in several types of cancer, including basal cell carcinoma and medulloblastoma. researchgate.netbohrium.com A key component of this pathway is the seven-transmembrane protein Smoothened (SMO), a GPCR-family protein. nih.govfrontiersin.org In the absence of an Hh ligand, the receptor Patched (PTCH1) inhibits SMO activity. nih.gov Hh binding relieves this inhibition, activating SMO and initiating a downstream cascade that culminates in the activation of GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival. nih.govbohrium.com

Given its central role, SMO has become a major therapeutic target for cancers driven by the Hh pathway. bohrium.comnih.gov While direct evidence for this compound derivatives as SMO inhibitors is not prominent, research into structurally analogous compounds is highly suggestive. Specifically, a series of 2-methoxybenzamide (B150088) derivatives were designed and synthesized as potent Hh pathway inhibitors that function by targeting the SMO receptor. This indicates that the 2-methoxy-substituted aromatic ring connected to a functional group like an amide or sulfonamide is a viable scaffold for developing SMO inhibitors. The inhibition of SMO prevents its activation and accumulation in the primary cilium, effectively shutting down the oncogenic signaling cascade. frontiersin.org

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal, Antituberculosis)